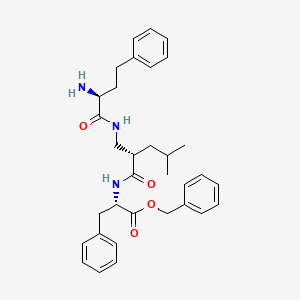
benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound with a unique structure that includes benzyl, amino, phenyl, and leucyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include benzyl chloride, amino acids, and coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups, using reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, protein synthesis, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzyl derivatives and amino acid conjugates, such as benzylpenicillin and benzyl benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of benzyl, amino, phenyl, and leucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C33H41N3O4 |
|---|---|
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[(2S)-2-[[[(2S)-2-amino-4-phenylbutanoyl]amino]methyl]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H41N3O4/c1-24(2)20-28(22-35-32(38)29(34)19-18-25-12-6-3-7-13-25)31(37)36-30(21-26-14-8-4-9-15-26)33(39)40-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23,34H2,1-2H3,(H,35,38)(H,36,37)/t28-,29-,30-/m0/s1 |
InChI-Schlüssel |
QBWOGBOEHGGIRI-DTXPUJKBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CNC(=O)[C@H](CCC1=CC=CC=C1)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC(CNC(=O)C(CCC1=CC=CC=C1)N)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
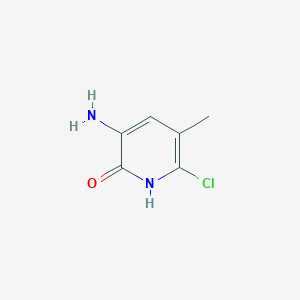
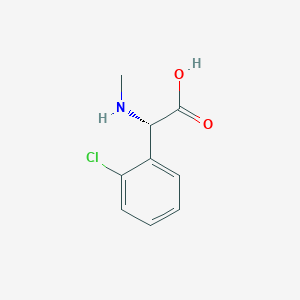
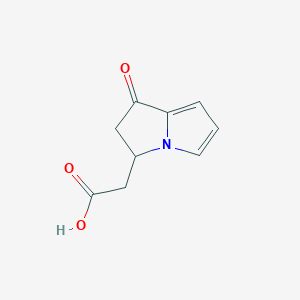
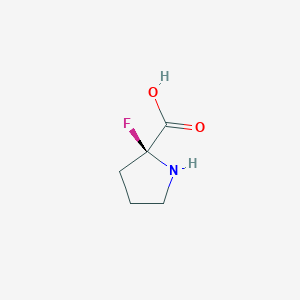
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
